N-(2-benzoyl-4-chlorophenyl)-3,4-difluorobenzamide

Medicinal Chemistry Drug Design Lipophilicity

This 3,4-difluorobenzamide isomer (CAS 312923-12-9) is a high-purity (≥95%) research tool for SAR and fluorine regioisomerism studies. Its distinct LogP and PSA compared to the 2,6-difluoro analog enable direct investigation of how fluorine substitution position affects membrane permeability, solubility, and target binding—critical data for lead optimization. The benzoyl and chlorophenyl handles offer sites for further derivatization via Suzuki coupling or amide modification. Avoid generic substitution; choose this specific isomer to ensure reproducible biological and synthetic outcomes.

Molecular Formula C20H12ClF2NO2
Molecular Weight 371.8 g/mol
CAS No. 312923-12-9
Cat. No. B3123827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-chlorophenyl)-3,4-difluorobenzamide
CAS312923-12-9
Molecular FormulaC20H12ClF2NO2
Molecular Weight371.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C20H12ClF2NO2/c21-14-7-9-18(15(11-14)19(25)12-4-2-1-3-5-12)24-20(26)13-6-8-16(22)17(23)10-13/h1-11H,(H,24,26)
InChIKeyXJQJSWAEHGBVPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-benzoyl-4-chlorophenyl)-3,4-difluorobenzamide (CAS 312923-12-9) – Procurement & Technical Baseline


N-(2-benzoyl-4-chlorophenyl)-3,4-difluorobenzamide is a synthetic diaryl benzamide derivative characterized by a central benzamide core flanked by a 2‑benzoyl‑4‑chlorophenyl motif and a 3,4‑difluorobenzoyl group [1]. Its molecular formula is C₂₀H₁₂ClF₂NO₂ with an exact mass of 371.052 Da and a calculated LogP of 5.49 [1]. The compound is commercially available in research quantities (typically 250 mg to 1 g) with a vendor‑specified purity of ≥95% .

N-(2-benzoyl-4-chlorophenyl)-3,4-difluorobenzamide: Why In‑Class Analogs Cannot Be Freely Substituted


Within the diaryl benzamide class, even minor alterations in the fluorine substitution pattern or the benzoyl fragment can significantly alter physicochemical properties, metabolic stability, and target engagement. The 3,4‑difluorobenzamide isomer (CAS 312923-12-9) is distinct from its 2,6‑difluorobenzamide counterpart (CAS 438025-82-2) in both electronic distribution and steric profile, as evidenced by divergent computed descriptors and potential biological fingerprint [1][2]. Consequently, generic substitution without empirical validation risks compromising synthetic yields, biological activity, or reproducibility.

N-(2-benzoyl-4-chlorophenyl)-3,4-difluorobenzamide: Quantitative Evidence Differentiating from Closest Analogs


Physicochemical Differentiation: LogP and Polar Surface Area vs. 2,6‑Difluoro Isomer

The target compound exhibits a computed LogP of 5.49 and a polar surface area (PSA) of 49.7 Ų [1]. The regioisomeric analog N‑(2‑benzoyl‑4‑chlorophenyl)‑2,6‑difluorobenzamide displays an XLogP3‑AA of 5.5 and a comparable PSA [2]. The subtle difference in LogP (0.01 units) and the distinct fluorine orientation (3,4‑ vs. 2,6‑substitution) may influence membrane permeability and binding pocket complementarity, underscoring the non‑interchangeability of these isomers.

Medicinal Chemistry Drug Design Lipophilicity

Purity Benchmarking: Vendor‑Specified Purity ≥95% vs. Standard Research‑Grade Analogs

Multiple commercial suppliers specify a purity of ≥95% for N‑(2‑benzoyl‑4‑chlorophenyl)‑3,4‑difluorobenzamide . This purity level is consistent with the benchmark for research‑grade diaryl benzamides and ensures reliable performance in downstream synthetic transformations. Sourcing this specific isomer at the stated purity avoids the batch‑to‑batch variability that can arise from isomerically impure or lower‑grade materials.

Chemical Synthesis Quality Control Reproducibility

Structural Motif Differentiation: 3,4‑Difluorobenzamide vs. Simpler 3,4‑Difluorobenzamide Core

The target compound integrates a 2‑benzoyl‑4‑chlorophenyl substituent onto the 3,4‑difluorobenzamide scaffold, whereas the unsubstituted 3,4‑difluorobenzamide (CAS 85118‑04‑3) is a simpler fragment [1]. The addition of the benzophenone‑like moiety increases molecular weight (371.8 Da vs. 157.1 Da), lipophilicity (LogP ~5.5 vs. ~1.3), and the number of potential hydrogen‑bonding interactions. This extended scaffold is more representative of advanced lead compounds and offers a distinct starting point for structure–activity relationship (SAR) exploration.

Medicinal Chemistry Fragment‑Based Drug Design SAR

N-(2-benzoyl-4-chlorophenyl)-3,4-difluorobenzamide: Evidence‑Grounded Research & Industrial Scenarios


Medicinal Chemistry Optimization of Diaryl Benzamide Leads

Researchers seeking to optimize a diaryl benzamide pharmacophore can utilize this compound as a reference isomer. Its defined 3,4‑difluoro substitution pattern and high purity (≥95%) make it suitable for structure‑activity relationship (SAR) studies where even subtle fluorine positional effects are known to influence potency and metabolic stability [1].

Synthesis of Diversified Screening Libraries

The benzoyl and chlorophenyl functional handles of N‑(2‑benzoyl‑4‑chlorophenyl)‑3,4‑difluorobenzamide offer sites for further derivatization (e.g., Suzuki coupling, amide bond modifications). Its commercial availability at research scale enables rapid incorporation into library synthesis workflows, providing a scaffold that is more advanced than simpler 3,4‑difluorobenzamide fragments [2].

Physicochemical Profiling of Fluorinated Benzamide Isomers

Given the distinct LogP and PSA values relative to the 2,6‑difluoro isomer [1], the compound can serve as a tool for investigating the impact of fluorine regioisomerism on membrane permeability, solubility, and target binding. Such comparative studies are valuable in early drug discovery to inform lead selection [1].

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